molecular formula C14H20N2O2 B15260331 1-(2-Ethoxybenzoyl)piperidin-4-amine

1-(2-Ethoxybenzoyl)piperidin-4-amine

Cat. No.: B15260331
M. Wt: 248.32 g/mol
InChI Key: JKQCCNMMIYIUEH-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzoyl)piperidin-4-amine is a piperidin-4-amine derivative featuring a 2-ethoxybenzoyl group attached to the piperidine nitrogen. These compounds are widely explored for their roles in targeting enzymes, receptors, and ion channels, with applications in oncology, neurology, and infectious diseases . The ethoxybenzoyl moiety may influence electronic properties, solubility, and metabolic stability compared to other substituents, making it a candidate for further optimization.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16/h3-6,11H,2,7-10,15H2,1H3

InChI Key

JKQCCNMMIYIUEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine typically involves the acylation of piperidine derivatives. One common method is the reaction of piperidin-4-amine with 2-ethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxybenzoyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2-Ethoxybenzoyl)piperidin-4-ol.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethoxybenzoyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Lipophilicity: RB-005’s 4-octylphenethyl group contributes to its SphK1 selectivity by enhancing membrane permeability .

Electron-Withdrawing Effects :

  • The ethoxy group in 1-(2-Ethoxybenzoyl)piperidin-4-amine may stabilize the compound against oxidative metabolism compared to alkyl or halogenated substituents (e.g., 4-chlorobenzyl in ) .

Target Affinity :

  • Indole-phenyl substituents (e.g., Compound 23) demonstrate strong binding to ATPases like p97, suggesting that aromatic systems enhance target engagement . The benzoyl group in the target compound could similarly engage in π-π interactions or hydrogen bonding.

Radiopharmaceutical Potential: Brominated derivatives () highlight the impact of halogen size on imaging probe characteristics. The ethoxy group’s steric bulk might similarly influence biodistribution in radiopharmaceutical applications .

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